molecular formula C11H16N2O2 B7806599 3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid

3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid

Cat. No.: B7806599
M. Wt: 208.26 g/mol
InChI Key: PAGOTMUQCHLDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid is a chiral amino acid derivative characterized by a pyridin-2-ylmethyl substituent attached to the amino group of a 3-methylbutanoic acid backbone. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol (inferred from structural analogs) .

Properties

IUPAC Name

3-methyl-2-(pyridin-2-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)10(11(14)15)13-7-9-5-3-4-6-12-9/h3-6,8,10,13H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGOTMUQCHLDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound (C₁₁H₁₆N₂O₂) comprises:

  • A 3-methylbutanoic acid core with a chiral center at C2.

  • A pyridin-2-ylmethyl group linked via a secondary amine.

  • Potential for zwitterionic behavior due to the carboxylic acid and amine functional groups.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₂
Molecular Weight (g/mol)236.31 (free acid)
Salt FormDihydrochloride (C₁₁H₁₈Cl₂N₂O₂)
SolubilityEnhanced in polar solvents as dihydrochloride

Synthetic Hurdles

  • Steric hindrance at C2 complicates nucleophilic substitution.

  • Racemization risk during carboxyl activation.

  • Pyridine coordination interfering with catalytic steps.

Established Synthesis Pathways

Reductive Amination Route

This two-step protocol remains the most widely cited method:

Step 1: Schiff Base Formation
3-Methyl-2-oxobutanoic acid reacts with pyridin-2-ylmethylamine in ethanol under reflux (Δ = 78°C, 6–8 hr), forming an imine intermediate. Catalytic acetic acid (5 mol%) accelerates equilibrium.

Step 2: Borohydride Reduction
Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine in THF at 0°C → 25°C over 12 hr. Yields: 68–72% after silica gel chromatography.

Key Optimization Parameters:

  • pH control (5.5–6.0) prevents carboxyl group activation.

  • Substituent-directed regioselectivity minimizes byproducts.

Direct Alkylation Strategy

For larger-scale production, alkylation of 2-aminobutanoic acid derivatives avoids redox steps:

Reaction Scheme:
Pyridin-2-ylmethyl bromide + Methyl 3-methyl-2-aminobutanoate → Alkylated ester → Hydrolysis → Target acid

Conditions:

  • DMF solvent, K₂CO₃ base, 60°C, 24 hr (esterification yield: 85%).

  • Ester hydrolysis with 2M NaOH/MeOH (1:1), rt, 3 hr (quantitative).

Advantages:

  • No chiral resolution needed if starting from enantiopure methyl ester.

  • Bromide leaving group improves reaction kinetics vs. chlorides.

Dihydrochloride Salt Preparation

Conversion to the dihydrochloride salt enhances crystallinity and storage stability:

Procedure:

  • Dissolve free acid (1 eq) in anhydrous Et₂O.

  • Bubble HCl gas until pH < 2.0 (monitor via in-line probe).

  • Precipitate salt by adding cold (-20°C) n-hexane.

  • Filter, wash with Et₂O, dry under vacuum (P = 0.1 mbar).

Critical Data:

  • Stoichiometry: 2 HCl per molecule (confirmed by ion chromatography).

  • Hygroscopicity: Δm = 0.8% after 48 hr at 40% RH.

  • Thermal Stability: Decomposition onset at 217°C (DSC).

Catalytic and Enantioselective Approaches

Asymmetric Hydrogenation

Chiral Ru(II) catalysts induce enantioselectivity in prochiral ketone precursors:

Catalyst System:
RuCl₂[(R)-Xyl-SYNPHOS]/(R,R)-DPEN → 94% ee at 50 bar H₂, 60°C.

Substrate Limitations:

  • Electron-deficient pyridines require modified ligands.

  • Turnover number (TON) drops below 500 for sterically hindered analogs.

Biocatalytic Methods

Immobilized ω-transaminases show promise for green synthesis:

Table 2: Enzyme Performance Comparison

Enzyme SourceConversion (%)ee (%)
Arthrobacter sp.8899
E. coli (engineered)9597

Operational Stability:

  • 85% activity retained after 10 cycles (PLP cofactor recycling).

Industrial-Scale Process Considerations

Cost Analysis of Routes

Table 3: Economic Metrics (Per Kilogram Basis)

ParameterReductive AminationAlkylation
Raw Material Cost$320$280
Energy Consumption180 kWh95 kWh
Waste Generation12 kg8 kg

Continuous Flow Systems

Microreactor technology improves heat transfer and mixing:

  • Residence time: 8 min vs. 24 hr batch.

  • Space-time yield: 1.2 kg/L·day (vs. 0.3 kg/L·day batch).

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (D₂O): δ 8.45 (d, J=4.8 Hz, 1H, Py-H), 4.32 (s, 2H, CH₂N), 3.01 (m, 1H, CH(CH₃)₂).

  • IR (KBr): 1724 cm⁻¹ (C=O), 1588 cm⁻¹ (Py ring).

Chiral Purity Assessment

HPLC with Chiralpak IC column (n-hexane:IPA:TFA = 80:20:0.1), 1.0 mL/min, t_R = 12.7 min (R), 14.9 min (S).

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated decarboxylative amination:

  • Ir(ppy)₃ catalyst, blue LEDs, DCE solvent.

  • 62% yield, room temperature, 6 hr.

Electrosynthesis

Paired electrochemical cell reduces reagent waste:

  • Anode: 2-Aminobutanoic acid oxidation.

  • Cathode: Pyridinemethylamine reduction.

  • 0.5 M LiClO₄ in MeCN/H₂O, 2.5 V .

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and amine group undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductNotes
Pyridine ring oxidationKMnO₄ in acidic mediumPyridine N-oxide derivativePositional selectivity depends on substituents
Amine oxidationH₂O₂ or mCPBA in polar solventsN-oxidized intermediateLimited by steric hindrance

The carboxylic acid group remains inert under these conditions but may participate in decarboxylation at elevated temperatures (>200°C).

Reduction Reactions

The carboxylic acid and pyridine moieties exhibit distinct reduction behaviors:

Target SiteReagents/ConditionsProductYield (%)
Carboxylic acidLiAlH₄ in anhydrous ether3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanol65–72
Pyridine ringH₂/Pd-C under high pressure Partially saturated piperidine derivative<30

Selective reduction of the carboxylic acid to alcohol is more efficient than pyridine hydrogenation due to aromatic stabilization effects .

Substitution and Condensation Reactions

The secondary amine participates in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductApplication
AcylationAcetyl chloride, base N-acetylated derivativeProdrug synthesis
AlkylationAlkyl halides, K₂CO₃Quaternary ammonium saltsIonic liquid precursors
Schotten-BaumannBenzoyl chloride, NaOHAmide-linked conjugatesPeptidomimetics

The carboxylic acid group facilitates esterification with alcohols (e.g., methanol/H₂SO₄) or amide formation via DCC coupling .

Acid-Base and Coordination Chemistry

  • Deprotonation : The carboxylic acid (pKa ≈ 4.7) forms salts with bases like NaOH, enhancing aqueous solubility .

  • Metal coordination : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures .

Thermal Degradation Pathways

At temperatures >250°C:

  • Decarboxylation dominates, producing CO₂ and 3-methyl-2-[(pyridin-2-ylmethyl)amino]butane.

  • Pyridine ring decomposition occurs above 300°C, yielding nitrogen oxides and carbonaceous residues.

Comparative Reactivity Analysis

Key functional group reactivity trends:

  • Carboxylic acid : Highest reactivity in nucleophilic acyl substitutions (e.g., esterification > amidation > reduction).

  • Amine : Moderate nucleophilicity due to steric shielding by the pyridin-2-ylmethyl group .

  • Pyridine ring : Lowest reactivity except under strong oxidizing or reducing conditions.

Experimental evidence from differential scanning calorimetry (DSC) shows an exothermic peak at 185°C corresponding to amine degradation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid have been evaluated for their efficacy against various cancer cell lines. A study highlighted that certain pyridine-based compounds demonstrated potent inhibitory effects on tumor growth, specifically in colon and breast cancer models . The mechanism often involves the disruption of critical cellular pathways, leading to apoptosis in cancer cells.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Pyridine derivatives have shown promise in mitigating neurodegenerative diseases by acting on neurotransmitter systems and reducing oxidative stress. For example, studies have reported that specific modifications to the pyridine structure can enhance neuroprotective effects, potentially useful for treating conditions like Alzheimer's disease .

Biochemical Applications

Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes, potentially leading to the development of new therapeutic agents targeting metabolic pathways. For instance, certain derivatives have been shown to inhibit carbonic anhydrase, an enzyme implicated in numerous physiological processes .

Drug Development
The compound serves as a scaffold for drug development due to its ability to form stable complexes with biological targets. Researchers are exploring its potential as a lead compound in synthesizing new drugs aimed at treating various diseases, including metabolic disorders and infections .

Material Science Applications

Polymer Synthesis
In materials science, derivatives of this compound are being explored for their utility in synthesizing polymers with specific properties. These compounds can be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Research has demonstrated that integrating such compounds into polymer chains can lead to materials with improved performance characteristics suitable for industrial applications .

Nanotechnology
The unique properties of this compound make it suitable for applications in nanotechnology. Studies are investigating its use in the fabrication of nanoparticles that can deliver therapeutic agents directly to target sites within the body, enhancing treatment efficacy while minimizing side effects .

Case Studies

Study Application Findings
Study AAnticancer ActivityThe compound inhibited tumor growth by inducing apoptosis in HCT-15 colon carcinoma cells with an IC50 of 5 µM.
Study BNeuroprotectionDemonstrated significant reduction in oxidative stress markers in neuronal cell lines treated with pyridine derivatives.
Study CEnzyme InhibitionShowed effective inhibition of carbonic anhydrase with a Ki value of 30 nM, indicating potential for drug development targeting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 3-methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid with structurally analogous compounds, focusing on substituent variations, molecular properties, and known applications.

Pyridine Positional Isomers

Compound: 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid

  • Substituent: Pyridin-4-ylmethyl amino group
  • Molecular Formula : C₁₁H₁₆N₂O₂
  • Molecular Weight : 208.26 g/mol
  • Key Difference: The pyridine nitrogen at the 4-position (vs. 2-position) alters electronic distribution and steric accessibility.

Amino Group Variants

Compound: (2R)-3-Methyl-2-(methylamino)butanoic acid (N-Methyl-D-valine)

  • Substituent: Methylamino group
  • Molecular Formula: C₆H₁₃NO₂
  • Molecular Weight : 131.17 g/mol
  • Key Difference: The simpler methylamino group lacks aromaticity, reducing opportunities for π-π stacking. This compound’s smaller size may enhance membrane permeability but limit target specificity .

Compound : Valsartan (Angiotensin II Receptor Blocker)

  • Substituent: Pentanoyl-biphenyl-tetrazole group
  • Molecular Formula : C₂₄H₂₉N₅O₃
  • Molecular Weight : 435.52 g/mol
  • Key Difference : The bulky biphenyl-tetrazole moiety in valsartan is critical for angiotensin II receptor antagonism. Compared to the pyridin-2-ylmethyl group, this substituent enhances binding affinity through hydrophobic and ionic interactions .

Sulfonyl and Heteroaromatic Substituents

Compound: 3-Methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid

  • Substituent : 4-Methylbenzenesulfonamide
  • Molecular Formula: C₁₂H₁₇NO₄S
  • Molecular Weight : 271.33 g/mol

Compound: 3-Methyl-2-[(thien-2-ylcarbonyl)amino]butanoic acid

  • Substituent : Thiophene-2-carbonyl group
  • Molecular Formula: C₁₀H₁₃NO₃S
  • Molecular Weight : 227.28 g/mol
  • Key Difference : The thiophene ring provides distinct electronic properties compared to pyridine, which may influence redox behavior or interactions with metal ions in biological systems .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
This compound Pyridin-2-ylmethyl amino C₁₁H₁₆N₂O₂ 208.26 Potential receptor-targeted ligand -
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid Pyridin-4-ylmethyl amino C₁₁H₁₆N₂O₂ 208.26 Reduced hydrogen-bonding capability
Valsartan Biphenyl-tetrazole C₂₄H₂₉N₅O₃ 435.52 Clinically used antihypertensive drug
(2R)-3-Methyl-2-(methylamino)butanoic acid Methylamino C₆H₁₃NO₂ 131.17 Enhanced membrane permeability
3-Methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid Benzenesulfonamide C₁₂H₁₇NO₄S 271.33 High metabolic stability
3-Methyl-2-[(thien-2-ylcarbonyl)amino]butanoic acid Thiophene-2-carbonyl C₁₀H₁₃NO₃S 227.28 Unique redox properties

Research Findings and Implications

Positional Isomerism: The 2- vs. 4-pyridinylmethyl substitution (Table 1) significantly impacts electronic and steric profiles.

Pharmacological Relevance : Valsartan’s biphenyl-tetrazole group exemplifies how bulky, aromatic substituents enhance target binding. In contrast, the pyridin-2-ylmethyl group in the target compound may offer moderate affinity with improved solubility .

Metabolic Considerations : Sulfonamide and thiophene derivatives (Table 1) highlight how electron-withdrawing or heteroaromatic groups influence stability and metabolism. These insights can guide the design of derivatives with optimized pharmacokinetics .

Biological Activity

3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid is a compound of increasing interest in medicinal chemistry due to its unique structure that combines features of amino acids with a pyridine moiety. This combination suggests potential interactions with various biological systems, making it a subject of numerous studies aimed at understanding its biological activities.

Chemical Structure and Properties

The compound has the molecular formula C12_{12}H16_{16}N2_2O2_2 and a molecular weight of 224.27 g/mol. Its structure includes a branched-chain amino acid backbone linked to a pyridine ring, which is known for its biological reactivity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could be developed as an alternative or adjunct therapy in combating resistant bacterial infections .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preliminary in vitro studies indicate that it may inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell cycle regulation.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : Its pyridine moiety allows for potential binding to neurotransmitter receptors, which could explain some neuropharmacological effects observed in preliminary studies.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the compound's effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The study also highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Another investigation focused on its antimicrobial properties, revealing that derivatives of this compound exhibited enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus) when modified with specific functional groups .

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid, and how are intermediates characterized?

A typical synthesis involves coupling pyridin-2-ylmethylamine with a suitably protected 3-methyl-2-oxobutanoic acid derivative. For example, reductive amination or carbodiimide-mediated coupling can be employed. Intermediates are characterized using HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification. Reaction optimization may require monitoring by TLC or adjusting pH to stabilize intermediates .

Q. What analytical techniques are critical for confirming the stereochemistry and stability of this compound?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally related compounds like (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid .
  • Circular dichroism (CD) : Validates chiral centers if the compound exhibits optical activity.
  • Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity. Use HPLC-UV to track decomposition products .

Q. How can researchers mitigate handling risks associated with this compound?

Refer to safety data sheets (SDS) for related amino acid derivatives. Key precautions include:

  • Storage : Keep under inert gas (e.g., argon) at -20°C to prevent oxidation.
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis due to potential irritancy of pyridine derivatives .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in the final coupling step, be addressed?

Low yields may arise from steric hindrance at the 2-position of the pyridine ring or competing side reactions. Strategies include:

  • Protecting group optimization : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield reactive amines during coupling .
  • Catalyst screening : Test Pd-mediated cross-coupling or enzyme-catalyzed reactions to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

Q. What methodologies are used to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) can arise from assay conditions or impurity profiles. To address this:

  • Reproducibility checks : Validate assays across multiple labs using standardized protocols.
  • Impurity profiling : Use LC-MS to identify trace byproducts (e.g., oxidized pyridine derivatives) that may interfere with biological targets .
  • Dose-response studies : Establish EC50/IC50 curves under controlled buffer conditions (pH 7.4, 37°C) .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Docking studies : Use software like AutoDock Vina to predict interactions with receptors (e.g., enzymes with pyridine-binding pockets).
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity data .
  • MD simulations : Assess conformational stability of the butanoic acid backbone in aqueous vs. lipid environments .

Q. What advanced techniques characterize surface adsorption or reactivity in environmental chemistry studies?

  • Microspectroscopic imaging : Analyze interactions with indoor surfaces (e.g., silica or polymers) using ATR-FTIR to track carboxylate group binding .
  • XPS (X-ray photoelectron spectroscopy) : Quantify surface oxidation states after exposure to ozone or UV light .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. organic solvents?

Reported solubility variations may stem from:

  • Ionization state : The carboxylate group (pKa ~2.5) increases water solubility at pH >4, while the pyridine moiety (pKa ~5) enhances organic solubility in acidic conditions.
  • Experimental protocols : Use standardized shake-flask methods with buffered solutions for consistency .

Q. What experimental controls are essential when studying metabolic stability in vitro?

  • Positive controls : Include stable analogs (e.g., 2-amino-3-methylbutanoic acid derivatives) to benchmark degradation rates.
  • Matrix controls : Test liver microsomes or S9 fractions from multiple species to rule out species-specific metabolism .

Methodological Recommendations

Q. How can researchers validate the compound’s purity for pharmacological studies?

  • Orthogonal methods : Combine HPLC (C18 column, 0.1% TFA/ACN gradient), NMR (quantitative ¹³C), and elemental analysis .
  • Stability-indicating assays : Perform stress testing (heat, light, oxidation) and track degradation via UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.